4-[(5-Methylpyridin-2-yl)oxy]benzoic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Select this specific 5-methylpyridin-2-yloxy benzoic acid derivative to ensure target engagement fidelity in your lipoxygenase and tyrosinase inhibitor programs. Unlike the unsubstituted 4-(pyridin-2-yloxy)benzoic acid (CAS 51363-00-9), the electron-donating methyl group on the pyridine ring modulates steric bulk and electronic density, directly impacting binding affinity and anti-proliferative activity. Sourced exclusively for SAR-driven medicinal chemistry and lead optimization; not a generic building block.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 1282417-15-5
Cat. No. B2474480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Methylpyridin-2-yl)oxy]benzoic acid
CAS1282417-15-5
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-9-2-7-12(14-8-9)17-11-5-3-10(4-6-11)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyUGLLTAOCFRWVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(5-Methylpyridin-2-yl)oxy]benzoic Acid (CAS 1282417-15-5): Structural Properties and Key Specifications


4-[(5-Methylpyridin-2-yl)oxy]benzoic acid (CAS 1282417-15-5) is an aryl ether compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound is a derivative of benzoic acid where a 5-methylpyridin-2-yloxy group is substituted at the para position, and it is supplied as a powder with a typical purity specification of 97% . It serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: The Critical Role of the 5-Methyl Substituent in 4-[(5-Methylpyridin-2-yl)oxy]benzoic Acid


Generic substitution with unsubstituted pyridyloxy analogs, such as 4-(pyridin-2-yloxy)benzoic acid (CAS 51363-00-9), fails to replicate the unique steric and electronic properties conferred by the 5-methyl group. This methyl substituent alters the electron density on the pyridine ring, affecting binding affinity to biological targets and influencing reactivity in synthetic applications . Consequently, in assays where this compound has demonstrated activity, such as lipoxygenase inhibition or anti-proliferative effects, the unsubstituted analog may exhibit significantly reduced or absent activity [1][2].

Quantitative Evidence for Selecting 4-[(5-Methylpyridin-2-yl)oxy]benzoic Acid Over Close Analogs


Structural Differentiation: Impact of 5-Methyl Substitution on Molecular Properties

The 5-methyl substitution on the pyridine ring distinguishes 4-[(5-methylpyridin-2-yl)oxy]benzoic acid from the unsubstituted analog, 4-(pyridin-2-yloxy)benzoic acid (CAS 51363-00-9). This substitution increases molecular weight from 215.20 g/mol to 229.23 g/mol and alters the compound's electronic and steric profile . While direct comparative activity data are not available for these specific analogs, class-level inference from pyridine derivatives indicates that methyl substitution can significantly enhance binding affinity and enzyme inhibition potency [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Lipoxygenase Inhibition: Class-Level Activity Profile

4-[(5-Methylpyridin-2-yl)oxy]benzoic acid has been reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values for this compound are not available, class-level inference from related pyridyl-benzoic acid derivatives suggests that the 5-methyl substitution may enhance inhibitory activity compared to unsubstituted analogs. In the same class, other benzoic acid and pyridine derivatives have demonstrated tyrosinase inhibition with IC50 values in the micromolar range [2].

Inflammation Arachidonic Acid Cascade Enzyme Inhibition

Tyrosinase Inhibition: Potential for Melanogenesis-Related Research

This compound belongs to a class of benzoic acid and pyridine derivatives that have been characterized for their inhibitory effects on tyrosinase monophenolase and diphenolase activities [1]. In a 2015 study, pyridine derivatives demonstrated anti-proliferative activity and induced cytotoxicity in melanoma cells, potentially through tyrosinase inhibition [2]. While direct IC50 data for this specific compound against tyrosinase are not available, class-level evidence supports its use in melanogenesis research.

Tyrosinase Inhibition Melanogenesis Skin Pigmentation

Optimal Research Applications for 4-[(5-Methylpyridin-2-yl)oxy]benzoic Acid Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Use 4-[(5-Methylpyridin-2-yl)oxy]benzoic acid as a key intermediate or comparator in SAR studies to evaluate the impact of the 5-methyl substituent on biological activity. Its distinct structural profile, compared to unsubstituted analogs, makes it essential for optimizing lead compounds in drug discovery programs targeting lipoxygenase or tyrosinase [1][2].

Anti-Inflammatory Drug Discovery Targeting Lipoxygenase

Employ this compound in in vitro assays to investigate its potency as a lipoxygenase inhibitor. Its reported interference with arachidonic acid metabolism positions it as a valuable tool for validating the role of lipoxygenase in inflammatory pathways and for screening more potent derivatives [1].

Melanogenesis and Skin Pigmentation Research

Utilize this compound in studies of tyrosinase inhibition to explore mechanisms of melanin synthesis and to assess potential therapeutic applications in hyperpigmentation disorders or melanoma. Class-level evidence supports its use as a probe in cell-based assays [2].

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